molecular formula C27H20N4O6 B2463518 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE CAS No. 111256-76-9

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE

Cat. No.: B2463518
CAS No.: 111256-76-9
M. Wt: 496.479
InChI Key: AIFDJEQSARUTMT-UHFFFAOYSA-N
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Description

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of nitro groups and benzamide functionalities, making it a significant compound in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by amide coupling reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O6/c32-26(22-5-1-3-7-24(22)30(34)35)28-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)29-27(33)23-6-2-4-8-25(23)31(36)37/h1-16H,17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFDJEQSARUTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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